(S)-1-(3,4-Difluorophenyl)ethanamine is a chiral amine compound characterized by a difluorinated phenyl group attached to an ethanamine backbone. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of neuropharmacology and drug development. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
The compound can be sourced from various chemical suppliers, including BenchChem and GLP Bio, which provide it primarily for research purposes. Its Chemical Abstracts Service (CAS) number is 321318-17-6, and it is also cataloged in PubChem.
(S)-1-(3,4-Difluorophenyl)ethanamine falls under the category of organic compounds known as amines. Specifically, it is classified as a primary amine due to the presence of one nitrogen atom bonded to two carbon atoms and one hydrogen atom.
The synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine typically involves the following steps:
The molecular structure of (S)-1-(3,4-Difluorophenyl)ethanamine can be represented as follows:
(S)-1-(3,4-Difluorophenyl)ethanamine can participate in various chemical reactions:
Common reagents include:
The reaction conditions are typically optimized for temperature and pH to enhance product yield and selectivity .
The mechanism of action for (S)-1-(3,4-Difluorophenyl)ethanamine involves its interaction with specific receptors or enzymes in biological systems. The fluorine substituents increase binding affinity and selectivity for these targets, which may modulate their activity. This modulation can lead to various biological effects depending on the specific pathways involved .
Relevant data includes:
(S)-1-(3,4-Difluorophenyl)ethanamine has several scientific applications:
The construction of the stereogenic center in (S)-1-(3,4-difluorophenyl)ethanamine represents a significant synthetic challenge, with catalytic asymmetric approaches offering atom-economic advantages over stoichiometric methods. While direct asymmetric reductive amination of 1-(3,4-difluorophenyl)ethanone remains underexplored for this specific substrate, analogous protocols employing transition metal catalysts (e.g., Ru(II)-BINAP complexes) or organocatalysts (e.g., chiral phosphoric acids) have demonstrated potential for enantioselective amine synthesis. The 3,4-difluorophenyl substituent presents moderate steric demand but exhibits strong electron-withdrawing characteristics that influence imine/enamide electrophilicity in metal-catalyzed hydrogenations. Recent advances in isothiourea-catalyzed aminations show promise for α-functionalization, though adaptation for primary amine synthesis requires further substrate modification [5]. Key challenges include achieving high enantiocontrol with aliphatic amine products and suppressing undesirable racemization pathways during deprotection steps.
Diastereomeric salt crystallization remains the most industrially viable method for large-scale production of enantiopure (S)-1-(3,4-difluorophenyl)ethanamine. This approach leverages the differential solubility of diastereomeric complexes formed between the racemic amine and enantiopure chiral acids. Screening studies identify dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA) as high-performing resolving agents due to their conformational rigidity and complementary hydrogen-bonding motifs with the ammonium group.
Table 1: Performance of Chiral Resolving Agents for (S)-1-(3,4-Difluorophenyl)ethanamine
Resolving Agent | Solvent System | Yield (%) | ee (%) | Crystallization Cycles |
---|---|---|---|---|
(R,R)-DPTTA | Ethanol/Water | 42 | >99 | 1 |
L-(+)-Tartaric Acid | Methanol | 35 | 92 | 2-3 |
(1S)-Camphorsulfonic Acid | Acetone | 28 | 85 | ≥3 |
D-DBTA | Ethyl Acetate | 38 | 98 | 1-2 |
Process optimization reveals that solvent polarity critically influences diastereomeric excess (d.e.) and yield. Ethanol/water mixtures (4:1 v/v) with DBTA provide optimal crystal lattice stability, enabling isolation of the (S)-amine salt in >99% ee after a single crystallization cycle. The stoichiometric ratio (typically 0.5 equiv resolving agent) and cooling gradient (0.5°C/min) further determine crystal purity [6].
Kinetic resolution (KR) serves as a complementary strategy to access the (S)-enantiomer through enantioselective acylation of the racemic amine. Immobilized lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia (PS-C) demonstrate moderate activity, while Candida parapsilosis 104659 exhibits exceptional enantioselectivity (>98% ee for S-product) in the transesterification of 1-(3,4-difluorophenyl)ethanamine using vinyl acetate as acyl donor. The reaction proceeds via an enantioselective O-acyl transfer to the amine nucleophile, with the large difluorophenyl moiety fitting optimally into the stereospecific pocket of the lipase.
Biocatalytic efficiency is maximized at 30°C in methyl tert-butyl ether (MTBE), achieving 49% conversion in <8 hours (E-value >200). The unreacted (S)-amine is recovered with 98% ee, while the (R)-enantiomer is converted to the corresponding amide for facile separation. This method provides advantages for lab-scale production but faces scalability limitations in substrate loading (>100g/L reduces ee by 15-20%) and enzyme recyclability [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3